((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone
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Overview
Description
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the bicyclic core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final modifications: Additional steps may include purification and functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and large-scale batch reactors for the Friedel-Crafts acylation.
Chemical Reactions Analysis
Types of Reactions
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: can be compared with other bicyclic compounds such as:
Tropane alkaloids: These compounds also have a bicyclic structure and are known for their pharmacological effects.
Bicyclo[2.2.2]octane derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
The uniqueness of This compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-4-2-3-10(9-13)14(16)15-11-5-6-12(15)8-7-11/h2-4,9,11-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBHHVLYXBZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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